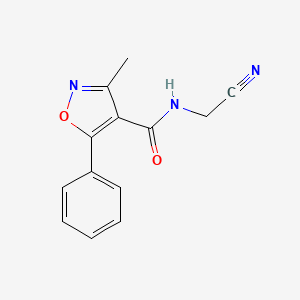

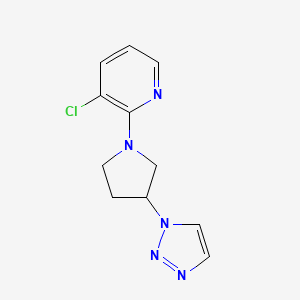

![molecular formula C12H17N3O3 B2923352 Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate CAS No. 944902-01-6](/img/structure/B2923352.png)

Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-C]pyridine core, the introduction of the formyl group, and the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused bicyclic pyrazolo[4,3-C]pyridine core, with the formyl, tert-butyl, and carboxylate ester groups attached at specific positions on the rings .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the formyl group could be involved in nucleophilic addition reactions, and the ester group could undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polar carboxylate ester group and the nonpolar tert-butyl group .Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

This compound is an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for its production has been established, contributing to the development of drugs targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival in cancer. Notably, compounds derived from this intermediate have been explored for overcoming resistance in cancer therapeutics, with potential applications in treating depression and cerebral ischemia as well (Zhang et al., 2018).

Hydrogen-bonded Molecular Structures

Research on related compounds has revealed significant insights into hydrogen-bonded structures, which have implications for designing novel molecular architectures. For example, variations in hydrogen-bonded chains and their impact on molecular conformation have been studied, providing valuable information for the design of new materials and drugs (Trilleras et al., 2008).

Regioselectivity in Synthesis

Studies on the synthesis of pyrazoles have shown the impact of reaction conditions on regioselectivity, yielding insights into the synthesis of fluorinated pyrazole derivatives. This research is relevant for developing methods to obtain compounds with specific structural features, which is crucial for the pharmaceutical industry (Martins et al., 2012).

Metabolic Pathway Analysis

Investigations into the metabolism of related compounds have shed light on the metabolic pathways involving cytochrome P450 isoforms. This information is critical for understanding the biotransformation of drugs in the body, aiding in the development of safer and more effective therapeutic agents (Prakash et al., 2008).

Luminescent Materials

Research into lanthanide complexes with tridentate nitrogen ligands, including pyrazole-pyridine-tetrazole, has demonstrated their potential for creating highly luminescent materials. These findings have implications for developing new optoelectronic devices, sensors, and imaging tools (Kumar et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl 3-formyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(7-16)14-13-9/h7H,4-6H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAPLSZDUKMUEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-formyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)

![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)

![1-(4-Chlorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2923274.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)

![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2923277.png)

![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)

![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)

![ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923292.png)